Tumonoic acid E

CAS No.:

Cat. No.: VC1946666

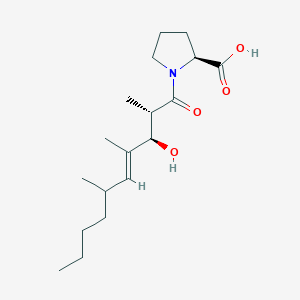

Molecular Formula: C18H31NO4

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H31NO4 |

|---|---|

| Molecular Weight | 325.4 g/mol |

| IUPAC Name | (2S)-1-[(E,2S,3R)-3-hydroxy-2,4,6-trimethyldec-4-enoyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C18H31NO4/c1-5-6-8-12(2)11-13(3)16(20)14(4)17(21)19-10-7-9-15(19)18(22)23/h11-12,14-16,20H,5-10H2,1-4H3,(H,22,23)/b13-11+/t12?,14-,15-,16-/m0/s1 |

| Standard InChI Key | UUFOMZNZQYHUJH-UKUODDPASA-N |

| Isomeric SMILES | CCCCC(C)/C=C(\C)/[C@@H]([C@H](C)C(=O)N1CCC[C@H]1C(=O)O)O |

| Canonical SMILES | CCCCC(C)C=C(C)C(C(C)C(=O)N1CCCC1C(=O)O)O |

Introduction

Chemical Structure and Properties

Tumonoic acid E (C18H31NO4) is a N-acyl-amino acid with a molecular weight of 326.23 g/mol when detected as [M+H]+ by mass spectrometry . Structurally, it contains a proline residue and possesses more complex 1H and 13C NMR spectral patterns than some of its related analogs in the tumonoic acid family . Like other members of this family, tumonoic acid E features a fatty acid chain connected to an amino acid moiety, specifically L-proline.

The structural complexity of tumonoic acid E is reflected in its NMR data, with distinctive resonances corresponding to the proline residue and additional structural elements. Table 1 provides a comparison of selected NMR data for tumonoic acid E and related tumonoic acids.

Table 1: Comparative NMR Data for Selected Tumonoic Acids

| Position | Tumonoic Acid E | Tumonoic Acid D | ||

|---|---|---|---|---|

| Carbon # | δC (ppm) | δH (ppm) | δC (ppm) | δH (ppm) |

| 2′ | 60.2 | 4.62 d (9.5) | 60.5 | 4.64 d (7.6) |

| 3′ | 27.3 | 2.51 m, 2.03 m | 26.6 | 2.56 m, 1.94 m |

| 4′ | 24.8 | 2.04 m | 24.8 | 2.03 m |

| 5′ | 48.0 | 3.71 ddd, 3.60 ddd | 48.0 | 3.62 ddd, 3.51 ddd |

NMR data compiled from available spectroscopic analyses .

Biological Sources and Distribution

Cyanobacterial Origins

Tumonoic acid E was first discovered in marine cyanobacteria, specifically from assemblages of Lyngbya majuscula and Schizothrix calcicola collected from Tumon Bay, Guam . Subsequent research has identified additional producer organisms, notably several strains of Oscillatoria margaritifera collected from Caribbean waters near Curaçao .

Phylogenetic analysis has revealed that producer strains form distinct clades that correlate with secondary metabolite production. This relationship between evolutionary relatedness and natural product biosynthesis has enabled researchers to predict which strains might produce tumonoic acids, including tumonoic acid E .

Geographic Distribution

The geographic distribution of tumonoic acid E producers spans multiple tropical and subtropical marine environments:

-

Pacific Ocean: Original isolates from Tumon Bay, Guam, and specimens from Papua New Guinea

-

Caribbean Sea: Multiple strains of cf. Oscillatoria margaritifera from Curaçao

This widespread distribution suggests evolutionary conservation of the biosynthetic pathways responsible for tumonoic acid production.

Isolation and Identification Methods

Collection and Extraction

Isolation of tumonoic acid E typically follows a multi-step process beginning with the collection of cyanobacterial biomass. The general procedure involves:

-

Collection of marine cyanobacterial material

-

Extraction with organic solvents

-

Fractionation using vacuum liquid chromatography (VLC)

-

Further purification by reversed-phase high-performance liquid chromatography (RP-HPLC)

This process yields tumonoic acid E as a pale yellow oil, with typical yields ranging from 2-5% of the crude extract .

Analytical Detection and Characterization

Analytical methods for detecting and characterizing tumonoic acid E include:

-

Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS)

-

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS)

-

Nuclear magnetic resonance (NMR) spectroscopy

-

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)

Molecular networking approaches have also been employed to dereplicate known compounds and identify novel tumonoic acid derivatives in complex mixtures .

Related Compounds: The Tumonoic Acid Family

Structural Diversity

Tumonoic acid E belongs to a structurally diverse family that includes tumonoic acids A-I as well as the more recently discovered tumonoic acids K and L . These compounds share core structural features but differ in the nature of their side chains and functional group modifications.

Notable members of this family include:

-

Tumonoic acid A (C19H33NO4): Features a 2,4-dimethyl-3-hydroxydodec-4-enoic acid moiety attached to L-proline

-

Tumonoic acid D (C16H29NO3): A proline derivative with a 2-methyldecanoyl moiety

-

Tumonoic acids K and L: Novel fungal metabolites with related structures

Taxonomic Significance

The distribution of tumonoic acids across producer organisms has taxonomic significance. Phylogenetic analysis of 16S rRNA genes from producer strains has revealed that tumonoic acid production correlates strongly with evolutionary relationships . This correlation enables prediction of secondary metabolite production based on phylogenetic position, a concept that has proven valuable in natural product discovery.

Interestingly, while most tumonoic acids were originally isolated from cyanobacteria, tumonoic acids K and L represent the first members of this family isolated from a fungal source (Penicillium citrinum) . This finding suggests that the biosynthetic capacity for tumonoic acid production may be more widespread in the microbial world than previously recognized.

Research Developments and Future Perspectives

Phylogeny-Guided Discovery

Recent advances in tumonoic acid research have employed phylogeny-guided approaches to discover new variants. By using evolutionary relationships as predictors of secondary metabolite production, researchers have successfully identified new tumonoic acid derivatives from geographically distant but phylogenetically related cyanobacterial strains .

This approach represents a promising strategy for natural product discovery, potentially streamlining the search for novel bioactive compounds with specific structural features.

Future Research Directions

Several promising avenues for future research on tumonoic acid E include:

-

Elucidation of its specific biological activities through comprehensive screening

-

Investigation of structure-activity relationships within the tumonoic acid family

-

Development of synthetic routes for tumonoic acid E and novel derivatives

-

Identification of the biosynthetic gene clusters responsible for tumonoic acid production

-

Exploration of potential applications in neuropharmacology and anti-inflammatory therapies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume